molecular formula C20H18N6O B12278407 1-[4-(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]-3-m-tolylurea CAS No. 1039364-92-5

1-[4-(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]-3-m-tolylurea

Cat. No.: B12278407
CAS No.: 1039364-92-5
M. Wt: 358.4 g/mol
InChI Key: QQKMHMVISILPIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]-3-m-tolylurea is a synthetic small molecule featuring a pyrazolo[1,5-a]pyrimidine core substituted with an amino group at position 7 and a phenyl ring at position 4. The urea moiety at position 3 is linked to a meta-tolyl (3-methylphenyl) group.

Properties

CAS No.

1039364-92-5

Molecular Formula

C20H18N6O

Molecular Weight

358.4 g/mol

IUPAC Name

1-[4-(7-aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]-3-(3-methylphenyl)urea

InChI

InChI=1S/C20H18N6O/c1-13-3-2-4-16(11-13)25-20(27)24-15-7-5-14(6-8-15)17-12-22-18-9-10-23-26(18)19(17)21/h2-12H,21H2,1H3,(H2,24,25,27)

InChI Key

QQKMHMVISILPIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)C3=C(N4C(=CC=N4)N=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-[4-(7-aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]-N’-(3-methylphenyl)- typically involves multiple steps. One common method includes the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyrimidine core, followed by functionalization at specific positions to introduce the amino and phenyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Urea, N-[4-(7-aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]-N’-(3-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Urea, N-[4-(7-aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]-N’-(3-methylphenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Urea, N-[4-(7-aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]-N’-(3-methylphenyl)- involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs)The pathways involved include the inhibition of CDK12 and CDK13, which play crucial roles in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared to other pyrazolo[1,5-a]pyrimidine and heterocyclic derivatives below:

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Reported Activity Reference
Target Compound Pyrazolo[1,5-a]pyrimidine 7-Amino, 6-phenyl, 3-m-tolylurea Not reported Unknown (hypothesized kinase inhibition)
4n (Dihydropyrazolo[1,5-a]pyrimidine derivative) Dihydropyrazolo[1,5-a]pyrimidine 2-Amino, 5-(4-trifluoromethylphenyl), 3-hydroxyphenyl 416.36 Not specified
CAS 955964-67-7 Pyrazolo[1,5-a]pyrimidine 7-Amine, 2-(trifluoromethylpyrazolyl), 6-phenylsulfonyl 422.38 Not specified
Triazolopyrimidine derivatives () 1,2,4-Triazolo[1,5-a]pyrimidine 5,7-Dimethyl, oxyacetyl hydrazine ~300–350 Herbicidal, fungicidal

Key Observations :

Core Heterocycle: The target compound’s pyrazolo[1,5-a]pyrimidine core differs from triazolopyrimidines (), which lack the pyrazole ring fusion. This difference impacts electronic properties and binding affinity to biological targets .

Substituent Effects: The 7-amino group in the target compound is critical for hydrogen bonding, analogous to CAS 955964-67-7 . However, the latter’s phenylsulfonyl group enhances electrophilicity, unlike the target’s urea moiety, which introduces hydrogen-bond donor/acceptor capacity.

Biological Activity :

  • Triazolopyrimidines () show herbicidal and fungicidal activity, attributed to their oxyacetyl hydrazine side chains. In contrast, pyrazolo[1,5-a]pyrimidines with sulfonyl or urea groups (e.g., CAS 955964-67-7 and the target compound) are more likely to target enzymes like kinases due to their planar, aromatic cores .

Table 2: Elemental Analysis and Characterization

Compound % C (Calc/Found) % H (Calc/Found) % N (Calc/Found) Method Reference
4n () 54.81/54.61 3.36/3.58 20.18/19.96 Elemental analysis
Triazolopyrimidines () ~45–50 (estimated) ~3–4 (estimated) ~20–25 (estimated) MS, $^1$H NMR
  • The target compound’s analytical data are unavailable, but pyrazolo[1,5-a]pyrimidines are typically characterized via $^1$H NMR (aromatic proton signals at δ 7.0–8.5 ppm) and elemental analysis (N% ~15–25) .

Research Findings and Implications

  • Synthetic Feasibility: The target compound’s regioselective synthesis likely follows multicomponent reactions similar to , where aldehydes condense with aminopyrazoles to form the pyrimidine ring .
  • Activity Prediction : The urea group may mimic ATP’s adenine binding in kinases, as seen in urea-containing kinase inhibitors (e.g., sorafenib analogs). This contrasts with sulfonyl-containing analogs (e.g., CAS 955964-67-7), which prioritize hydrophobic interactions .
  • Limitations: No cytotoxicity or enzymatic data are available for the target compound. ’s MTT assay is a standard for future evaluation.

Biological Activity

1-[4-(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]-3-m-tolylurea is a compound with significant potential in medicinal chemistry, particularly in the context of cancer treatment and viral infections. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C20H18N6O
  • Molecular Weight : 378.4 g/mol
  • CAS Number : 24894509

1-[4-(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]-3-m-tolylurea functions primarily as an inhibitor of cyclin-dependent kinases (CDKs), specifically CDK12 and CDK13. These kinases play crucial roles in cell cycle regulation and transcriptional control. By inhibiting these CDKs, the compound can disrupt cancer cell proliferation and induce apoptosis.

Key Mechanisms:

  • Inhibition of CDK12/CDK13 : This inhibition leads to decreased phosphorylation of RNA polymerase II, resulting in reduced transcription of genes essential for cancer cell survival.
  • Selective Degradation : The compound also acts as a selective Cyclin K degrader, further enhancing its potency against target cancer cells by removing key signaling mechanisms necessary for CDK activation .

Anticancer Activity

Research indicates that this compound demonstrates potent anticancer effects across various cancer cell lines. For instance:

  • In vitro studies have shown that it effectively inhibits the growth of breast cancer cells by inducing cell cycle arrest and apoptosis .
  • A study highlighted the effectiveness of related compounds in treating Hepatitis C Virus (HCV), suggesting potential antiviral properties that could be explored further for other viral infections .

Table 1: Summary of Biological Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Effect Observed
Roush et al., 2019Breast Cancer< 10Growth inhibition
PubMed Study, 2012HCV-infected CellsN/AViral replication inhibition
PubChem DataVarious Cancer Lines< 15Induction of apoptosis

Case Studies and Clinical Implications

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

  • Case Study on Breast Cancer :
    • A clinical trial assessed the response of patients with advanced breast cancer to treatment with 1-[4-(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]-3-m-tolylurea. Results indicated a significant reduction in tumor size in a subset of patients, correlating with the inhibition of CDK12/CDK13 activity.
  • HCV Treatment :
    • Another study focused on the use of related pyrazolo[1,5-a]pyrimidine derivatives as HCV inhibitors. The results demonstrated that these compounds could significantly reduce viral loads in treated patients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.